molecular formula C15H25NO3 B1269647 N-(3,4,5-trimethoxybenzyl)pentan-3-amine CAS No. 355816-60-3

N-(3,4,5-trimethoxybenzyl)pentan-3-amine

Cat. No. B1269647
CAS RN: 355816-60-3
M. Wt: 267.36 g/mol
InChI Key: GCXHLFMXRIUUMO-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxybenzyl)pentan-3-amine is a chemical compound with the molecular formula C15H26NO3 . It is a derivative of 3,4,5-Trimethoxybenzaldehyde, which is categorized as a trisubstituted aromatic aldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C15H26NO3. It consists of a pentan-3-amine moiety attached to a 3,4,5-trimethoxybenzyl group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.

Scientific Research Applications

Corrosion Inhibition

Research on corrosion inhibition has explored compounds structurally related to N-(3,4,5-trimethoxybenzyl)pentan-3-amine. For instance, diquaternary Schiff dibases, including N,N-(3-benzylidenepentane-2,4-diylidene)dipyridin-4-amine and its derivatives, have been investigated for their inhibitory action against the acid dissolution of carbon steel in hydrochloric acid solution. These studies suggest that similar compounds exhibit significant corrosion inhibition properties, attributed to their adsorption behaviors and electrochemical characteristics (Negm et al., 2012).

Synthetic Organic Chemistry

In synthetic organic chemistry, the transformation of enantiopure aminodiepoxides derived from serine into enantiopure dihydroxypiperidines showcases the utility of structurally similar compounds in stereoselective synthesis. Such transformations highlight the potential of this compound and related compounds in the synthesis of complex organic molecules with high regioselectivity and yield (Concellón et al., 2008).

Catalysis

In the realm of catalysis, research has demonstrated the effectiveness of group 3 metal triamido complexes in the aminomethylation reaction of ortho-pyridyl C-H bonds. These studies indicate that compounds with functionalities similar to this compound could play a crucial role in facilitating novel catalytic reactions, thereby expanding the toolkit available for organic synthesis and functional group transformations (Nagae et al., 2015).

Pharmaceutical Synthesis

The synthesis of oligomers and the development of new foldamers based on carboxybenzyl-oxazolidinones derived from compounds akin to this compound showcase the potential of these molecules in the design and creation of new pharmaceutical agents. Such research underlines the versatility and utility of these compounds in drug development, particularly in the synthesis of molecules with precise structural and functional requirements (Lucarini & Tomasini, 2001).

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxybenzyl)pentan-3-amine is not specified in the available resources. It’s important to note that the mechanism of action would depend on the context in which the compound is used, such as in a biological system or a chemical reaction .

properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-13(17-3)15(19-5)14(9-11)18-4/h8-9,12,16H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXHLFMXRIUUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354515
Record name N-(3,4,5-trimethoxybenzyl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355816-60-3
Record name N-(3,4,5-trimethoxybenzyl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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